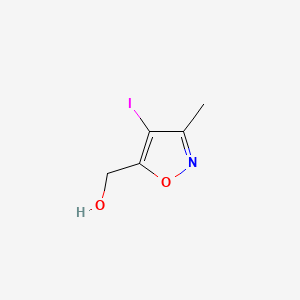

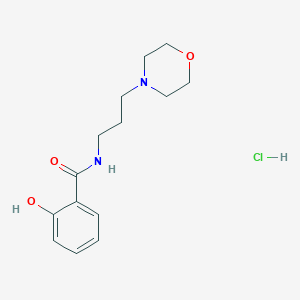

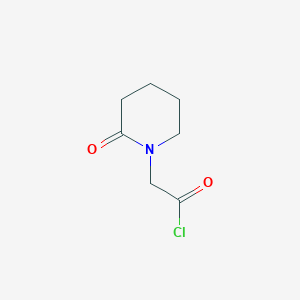

![molecular formula C13H20N2O5S2 B1406599 3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate CAS No. 2034155-55-8](/img/structure/B1406599.png)

3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate

Übersicht

Beschreibung

Benzothiazole derivatives are biologically interesting molecules and their chemistry is receiving considerable attention due to their anticonvulsant, antiviral, antibacterial, antimicrobial, and fungicidal activities . They are also useful as anti-allergenic and anti-inflammatory agents .

Synthesis Analysis

Thiazole derivatives have been synthesized via reaction of 1-(1-(5,6-dimethoxy-2-oxobenzo[d]thiazol-3(2H)-yl)propan-2-ylidene)-4-substituted thiosemicarbazide with different halides .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

The reaction of the key intermediates with ethyl bromoacetate and ethyl-2-bromopropionate in absolute ethanol containing a catalytic amount of anhydrous DOI .Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity and Reaction Pathways

The ABTS/PP decolorization assay, a method used to assess antioxidant capacity, involves specific reactions including the formation of coupling adducts and oxidative degradation processes involving thiazole derivatives. These reactions contribute to understanding the antioxidant capacity and the specificity of reactions involving thiazole structures (Ilyasov et al., 2020).

Electrochemical Applications

Thiazole derivatives are explored for their applications in electrochemical technology, particularly in the context of electroplating and energy storage. Research in this area highlights the versatility of thiazole compounds in contributing to advancements in electrochemical methods and technologies (Tsuda et al., 2017).

Synthetic and Pharmacological Applications

The synthesis of benzofused thiazole derivatives and their evaluation for antioxidant and anti-inflammatory activities exemplify the potential therapeutic applications of thiazole-based compounds. Such research underscores the importance of thiazole derivatives in developing new therapeutic agents with potential antioxidant and anti-inflammatory properties (Raut et al., 2020).

Medicinal Chemistry and Drug Development

Thiazole derivatives are highlighted for their significance in medicinal chemistry, where they serve as key scaffolds for the development of drugs with various pharmacological activities. The therapeutic versatility of these compounds, including their anti-inflammatory, antimicrobial, and anticancer activities, illustrates the critical role of thiazole derivatives in drug discovery and development (Bhat & Belagali, 2020).

Wirkmechanismus

Target of Action

Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor effects .

Mode of Action

Thiazole derivatives, which share a similar structure, are known to interact with various biological targets, leading to changes in cellular functions . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for various chemical reactions, including donor–acceptor and nucleophilic reactions .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit antimicrobial, antifungal, and antitumor activities .

Eigenschaften

IUPAC Name |

ethanesulfonic acid;3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S.C2H6O3S/c1-4-13-7-5-8(14-2)9(15-3)6-10(7)16-11(13)12;1-2-6(3,4)5/h5-6,12H,4H2,1-3H3;2H2,1H3,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSUTEZLMBEXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C=C2SC1=N)OC)OC.CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

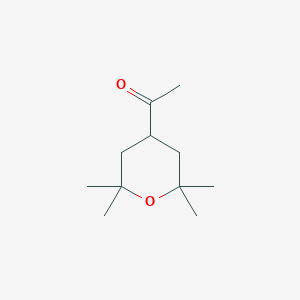

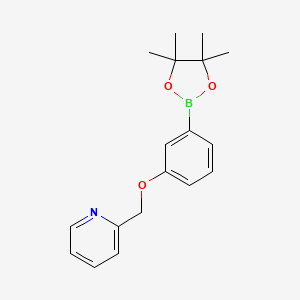

![1-[(3-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1406519.png)

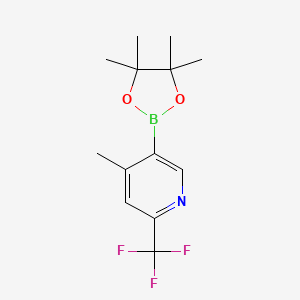

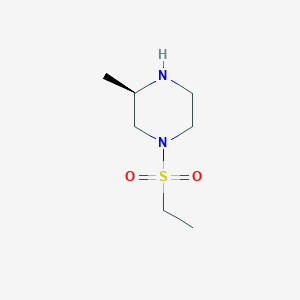

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406525.png)

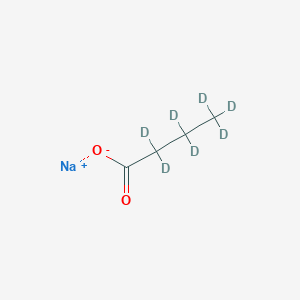

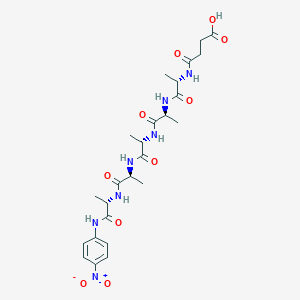

![tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1406530.png)

![1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1406533.png)